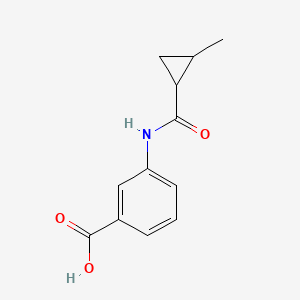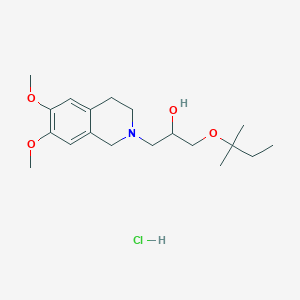![molecular formula C14H23N5O2 B2460043 [4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone CAS No. 2415500-24-0](/img/structure/B2460043.png)
[4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its ring .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . These compounds were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of similar 1,2,4-triazole derivatives has been analyzed using various spectroscopic techniques . The IR absorption spectra were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
1,2,4-Triazole derivatives have been found to exhibit a variety of biological activities. They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar 1,2,4-triazole derivatives have been reported. They are thermally stable with decomposition onset temperatures of 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm−3), and optimal oxygen balance .properties
IUPAC Name |
[4-[(2-methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-17-13(15-11-16-17)10-18-7-8-21-12(9-18)14(20)19-5-3-2-4-6-19/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAPSGMTJUBSIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2CCOC(C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2459961.png)



![(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B2459966.png)


![1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B2459971.png)
![3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2459974.png)
![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B2459976.png)
![2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2459978.png)


